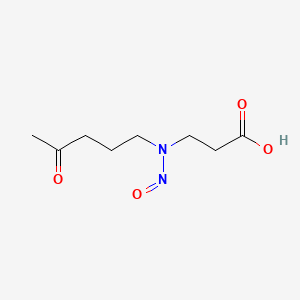

beta-Alanine, N-nitroso-N-(4-oxopentyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

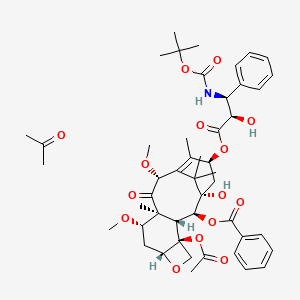

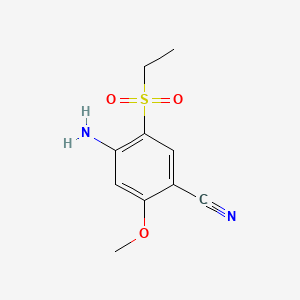

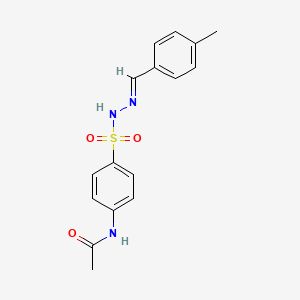

Beta-Alanine, N-nitroso-N-(4-oxopentyl)- is a compound with the molecular formula C8H14N2O4. It contains a total of 28 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes a carboxylic acid group, a ketone group, an N-nitroso group, and a hydroxyl group .

Preparation Methods

The synthesis of beta-Alanine, N-nitroso-N-(4-oxopentyl)- can be achieved through various methods. One approach involves the use of dendrimeric intermediates in a one-pot reaction with friendly reaction conditions . This method allows for the preparation of N-alkyl-β-amino acids and N-alkyl-β-amino esters with good yields. The dendrimeric compounds, with a pentaerythritol core, are easy to prepare and provide a versatile platform for synthesizing organic compounds .

Chemical Reactions Analysis

Beta-Alanine, N-nitroso-N-(4-oxopentyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains multiple bonds, including double bonds, which make it reactive under certain conditions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Beta-Alanine, N-nitroso-N-(4-oxopentyl)- has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other biologically active compounds . In biology, it plays a role in various metabolic pathways and can be synthesized by bacteria, fungi, and plants . In medicine, beta-Alanine and its derivatives are investigated for their potential neuroprotective effects and their role in regulating skeletal muscle metabolism . The compound is also used in the industry for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Alanine, N-nitroso-N-(4-oxopentyl)- involves multiple molecular targets and pathways. In the context of neuroprotection, beta-Alanine exerts its effects by protecting key physiological functions of brain cells exposed to ischemic conditions . It achieves this through several distinct pharmacological mechanisms, including the modulation of glutamate receptors and the enhancement of inhibitory receptor activity . In skeletal muscle metabolism, beta-Alanine acts as a rate-limiting reactant in the synthesis of carnosine, which helps improve muscle function and reduce fatigue during exercise .

Comparison with Similar Compounds

Beta-Alanine, N-nitroso-N-(4-oxopentyl)- can be compared with other similar compounds, such as beta-Alanine (3-aminopropanoic acid) and its derivatives . Unlike its counterpart alpha-Alanine, beta-Alanine has no stereocenter and is a component of peptides like carnosine and anserine . The unique structure of beta-Alanine, N-nitroso-N-(4-oxopentyl)-, which includes an N-nitroso group and a ketone group, distinguishes it from other beta-amino acids and makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No. |

40911-10-2 |

|---|---|

Molecular Formula |

C8H14N2O4 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-[nitroso(4-oxopentyl)amino]propanoic acid |

InChI |

InChI=1S/C8H14N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h2-6H2,1H3,(H,12,13) |

InChI Key |

HRBJXMFLTMMXDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCN(CCC(=O)O)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)